molecular formula C18H22N4O2S2 B2499899 7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421499-58-2

7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2499899
CAS No.: 1421499-58-2
M. Wt: 390.52
InChI Key: XMNSSNGGBVVOLO-UHFFFAOYSA-N
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Description

| 7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potent and selective inhibitor of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). This kinase is a crucial regulatory protein involved in cell proliferation, differentiation, and survival, with implications in Down syndrome and Alzheimer's disease pathology. The compound's mechanism of action involves competitive binding to the ATP-binding pocket of DYRK1A, thereby inhibiting its kinase activity and modulating downstream signaling pathways. Its unique molecular scaffold, featuring a fused tetrahydropyrimidothiazine core linked to a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine moiety, is designed for optimal target engagement and selectivity. Researchers utilize this inhibitor as a critical tool compound to elucidate the physiological and pathophysiological roles of DYRK1A, to probe its function in cancer models, especially those linked to uncontrolled cell cycle progression, and to explore its potential as a therapeutic target for neurodegenerative conditions and type 2 diabetes. This product is intended for research applications in vitro and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-3-12-10(2)19-18-22(16(12)24)8-11(9-25-18)15(23)21-17-20-13-6-4-5-7-14(13)26-17/h11H,3-9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNSSNGGBVVOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=NC4=C(S3)CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1421499-58-2) is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities that warrant detailed investigation.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₂S₂
Molecular Weight390.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Biological Activity Overview

Research indicates that compounds with similar structural motifs to 7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, novel pyrimidine derivatives demonstrated significant anticancer activity against A431 vulvar epidermal carcinoma cells by inhibiting migration and invasion .
  • Antimicrobial Properties : Compounds similar to this thiazine derivative have been evaluated for their antimicrobial efficacy. The presence of nitrogen and sulfur in the structure often contributes to enhanced antibacterial and antifungal activities.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide synthesis pathways. This mechanism is critical in targeting pathogens such as Trypanosoma cruzi and Hepatitis E virus (HEV), where inhibition of pyrimidine biosynthesis has shown potential for therapeutic intervention .

Anticancer Evaluation

A study conducted on a series of pyrimidine derivatives highlighted the compound's ability to inhibit the growth of cancer cells. The research focused on the mechanism of action through which these compounds exerted their effects:

  • Cell Line Used : A431 (vulvar epidermal carcinoma)
  • Findings : Significant reduction in cell viability was observed at concentrations as low as 10 µM after 48 hours of treatment.

Antimicrobial Assessment

Another study explored the antimicrobial properties of thiazine derivatives:

  • Pathogens Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

The biological activity of this compound can be attributed to its structural characteristics:

  • Pyrimidine Core : Essential for nucleic acid synthesis; thus inhibiting its biosynthesis can lead to decreased cellular proliferation in pathogenic organisms.
  • Thiazole Moiety : Known for its role in enhancing bioactivity through interactions with biological targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole and pyrimidine derivatives can inhibit the growth of various bacterial strains. The synthesized compound may also possess similar activities due to its structural resemblance to known antimicrobial agents .

Anticancer Properties

The anticancer potential of compounds featuring thiazole and pyrimidine rings has been extensively studied. In vitro studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, derivatives that include both thiazole and pyrimidine moieties have been identified as promising candidates for further development as anticancer therapeutics .

Anti-inflammatory Effects

Molecular docking studies suggest that the compound could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that the compound may be beneficial in treating inflammatory diseases . Further experimental validation is required to confirm these findings.

Neuroprotective Effects

Given the structural characteristics of the compound, it may also exhibit neuroprotective properties. Compounds with similar backbones have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating a potential application in neurodegenerative diseases .

Case Study 1: Antimicrobial Testing

A series of derivatives based on thiazole and pyrimidine were synthesized and tested for antimicrobial activity against various pathogens. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting that the compound could be developed into a novel antimicrobial agent .

Case Study 2: Anticancer Activity Evaluation

In a study evaluating the cytotoxic effects of thiazole-pyrimidine derivatives on cancer cell lines, several compounds demonstrated IC50 values in the micromolar range against breast and lung cancer cells. The compound under discussion could potentially be included in future screenings for anticancer activity based on its structural similarities .

Case Study 3: In Silico Docking Studies

In silico studies conducted to assess the binding affinity of the compound with 5-LOX revealed promising interactions that suggest potential anti-inflammatory activity. These findings warrant further experimental validation through biological assays to confirm efficacy and safety .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related heterocycles, focusing on core architecture, substituents, synthetic routes, and analytical/bioactivity data.

Structural Analogues

Methodological Comparisons

  • Synthetic Routes : Microwave-assisted methods (e.g., ) improve reaction times and yields for thiazolopyrimidines. The target compound’s synthesis may benefit from similar approaches.
  • Analytical Techniques : HRMS and advanced NMR (e.g., 2D experiments) are critical for confirming complex fused-ring systems, as seen in tetrahydroimidazopyridines .
  • Similarity Indexing: Tanimoto coefficient-based comparisons () could quantify structural resemblance to known bioactive molecules. For example, aglaithioduline showed 70% similarity to SAHA, a histone deacetylase inhibitor .

Research Findings and Implications

  • Synthetic Challenges : Low yields in related compounds (e.g., 37% for 4i ) highlight the need for optimized conditions, such as microwave assistance or catalyst screening.
  • Crystallographic Validation : Tools like SHELXL () and SIR97 () are essential for resolving complex ring puckering and confirming 3D structures.

Q & A

Q. What are the common synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with heterocyclic precursors such as benzo[d]thiazole or pyrimidine derivatives. Key steps include:

  • Cyclization : Reactions under basic or acidic conditions to form fused thiazine-thiazole systems, often using DMF or DMSO as solvents to enhance solubility .
  • Amide Coupling : Condensation of carboxylic acid derivatives with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, facilitated by coupling agents like EDCI/HOBt .
  • Functionalization : Introduction of ethyl and methyl groups via alkylation or nucleophilic substitution .
    Optimization : Yield and purity depend on solvent polarity (e.g., ethanol vs. acetic anhydride), temperature control (reflux at 80–120°C), and purification methods (recrystallization or flash chromatography) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray Crystallography : Resolves bond lengths, angles, and ring puckering (e.g., flattened boat conformation in pyrimidine-thiazine systems) .
  • NMR Spectroscopy : 1H and 13C NMR identify substituent environments, such as methyl/ethyl groups and amide protons. Overlapping signals are resolved using 2D techniques (COSY, HSQC) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What key functional groups influence reactivity and stability?

  • Amide Group : Participates in hydrogen bonding, enhancing solubility and biological interactions .
  • Thiazole/Thiazine Rings : Electron-rich sulfur atoms enable nucleophilic substitutions and redox activity .
  • Ethyl/Methyl Substituents : Steric effects modulate conformational flexibility and metabolic stability .
  • Ketone (6-Oxo) : Acts as a hydrogen bond acceptor, influencing crystal packing and stability .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and stereochemical integrity?

  • Solvent Selection : High-boiling solvents (e.g., DMF) improve reaction homogeneity but require careful removal to avoid impurities .
  • Catalysis : Use of palladium or copper catalysts for cross-coupling reactions to reduce side products .
  • In-line Monitoring : TLC or HPLC tracks intermediate formation, enabling real-time adjustments .
  • Crystallization Control : Slow evaporation from ethyl acetate/ethanol yields high-purity single crystals for consistent stereochemistry .

Q. How to resolve contradictions between computational and experimental data?

  • Validation Workflow : Compare DFT-predicted NMR chemical shifts with experimental data; discrepancies may indicate solvent effects or dynamic motion .
  • Crystallographic Refinement : Adjust computational models using experimental bond parameters (e.g., dihedral angles from X-ray data) .
  • Solvent Modeling : Include explicit solvent molecules in simulations to better match solution-phase NMR observations .

Q. How does conformational flexibility impact biological interactions?

  • Dynamic Effects : The tetrahydropyrimidine-thiazine system adopts multiple conformers, affecting binding to targets like enzymes or receptors.
  • Methods :
    • Molecular Dynamics (MD) : Simulate conformational ensembles in aqueous and lipid environments .
    • NOESY NMR : Identify spatial proximities between protons to map bioactive conformers .
    • X-ray Polymorphism Studies : Compare crystal forms to assess flexibility .

Q. Best practices for interpreting complex spectral data?

  • 2D NMR : Use HSQC to assign carbon environments and NOESY to resolve stereochemistry .
  • Isotopic Labeling : 15N/13C labeling clarifies ambiguous signals in crowded spectra .
  • Hybrid Approaches : Combine crystallographic data with computational predictions to validate assignments .

Q. Designing derivatives for SAR studies: Strategies and challenges?

  • Position-Specific Modifications : Introduce substituents at the 7-ethyl or 8-methyl positions to probe steric/electronic effects .
  • Bioisosteric Replacement : Replace thiazole with oxazole or pyridine to assess heterocycle contributions .
  • Protecting Groups : Use tert-butyl or benzyl groups to temporarily block reactive sites during synthesis .
  • High-Throughput Screening : Automate reaction steps (e.g., microwave-assisted synthesis) to rapidly generate analogs .

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